molecular formula C9H8OS B1449102 [4-(Ethynylsulfanyl)phenyl]methanol CAS No. 1803601-75-3

[4-(Ethynylsulfanyl)phenyl]methanol

Cat. No. B1449102
M. Wt: 164.23 g/mol
InChI Key: RDDKZTZGQNMEQJ-UHFFFAOYSA-N
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Description

“[4-(Ethynylsulfanyl)phenyl]methanol” is a chemical compound with the molecular formula C9H8OS . It has an average mass of 164.224 Da and a monoisotopic mass of 164.029587 Da . It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of “[4-(Ethynylsulfanyl)phenyl]methanol” consists of 9 carbon atoms, 8 hydrogen atoms, and 1 sulfur atom . The exact structure is not provided in the available resources.


Physical And Chemical Properties Analysis

The physical and chemical properties of “[4-(Ethynylsulfanyl)phenyl]methanol” such as its melting point, boiling point, density, and toxicity information can be found on various chemical databases .

Scientific Research Applications

  • Synthesis and Material Applications : One study describes an improved synthesis method for (4-ethenylphenyl)diphenyl methanol, which is used in the preparation of trityl functionalized polystyrene containing a flexible tetrahydrofuran cross-linker. This material is suitable for solid-phase organic synthesis (Manzotti, Reger, & Janda, 2000).

  • Chemical Transformations and Reactions : Another research discusses the treatment of phenyl(4-pyridazinyl)methanols with p-toluenesulfonic acid, leading to a novel pyrazole ring transformation. This study also explores the synthesis of previously unknown 4-pyridazinylmethanols (Heinisch & Waglechner, 1984).

  • Photochromic Applications : A series of 4-(naphthopyran-3-yl)phenyl substituted methanols were synthesized in one study. These compounds displayed good photochromism, leading to the reversible generation of red–orange photomerocyanines (Aiken et al., 2013).

  • Catalytic and Synthetic Chemistry : Research also includes the enantioselective epoxidation of α,β-enones using a synthesized catalyst, demonstrating applications in synthetic chemistry (Lu et al., 2008).

  • Biomedical and Protein Studies : A fluorescence study of a derivative of phenylmethanol, namely (4-{(1E,3E)-4-[4-(dimethylamino)phenyl]buta-1,3-dienyl}phenyl)methanol, highlights its interaction with proteins like bovine and human serum albumins, suggesting potential biomedical applications (Singh & Darshi, 2004).

  • Antitubercular Activity : A study on the synthesis and optimization of antitubercular activities in a series of 4-(aryloxy)phenyl cyclopropyl methanols indicates potential therapeutic applications (Bisht et al., 2010).

properties

IUPAC Name

(4-ethynylsulfanylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8OS/c1-2-11-9-5-3-8(7-10)4-6-9/h1,3-6,10H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDDKZTZGQNMEQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CSC1=CC=C(C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(Ethynylsulfanyl)phenyl]methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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